molecular formula C26H28BrNO3 B5044430 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-bromophenyl)-4-piperidinol

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-bromophenyl)-4-piperidinol

Cat. No.: B5044430
M. Wt: 482.4 g/mol
InChI Key: BBKJTEPFLNSUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains a piperidinol group, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a benzyloxy group and a methoxybenzyl group, which are common functional groups in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex, given its structure. The presence of the piperidinol, benzyloxy, and methoxybenzyl groups could potentially allow for a variety of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, 4-Benzyloxy-3-methoxybenzaldehyde, a related compound, is a solid at room temperature with a melting point of 62-64 °C .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical or biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a pharmaceutical compound, future research could involve studying its pharmacological effects, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

4-(4-bromophenyl)-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28BrNO3/c1-30-24-12-7-21(17-25(24)31-19-20-5-3-2-4-6-20)18-28-15-13-26(29,14-16-28)22-8-10-23(27)11-9-22/h2-12,17,29H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKJTEPFLNSUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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